molecular formula C10H12BrNO2S B7975903 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide

Cat. No.: B7975903
M. Wt: 290.18 g/mol
InChI Key: OBULXGPNUQOMOX-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a bromine atom at the 3-position of the benzene ring and a 1-methylcyclopropyl group attached to the sulfonamide nitrogen. The bromine substituent contributes to electron-withdrawing effects, while the rigid, bulky 1-methylcyclopropyl group may enhance metabolic stability and influence lipophilicity.

Properties

IUPAC Name

3-bromo-N-(1-methylcyclopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-10(5-6-10)12-15(13,14)9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBULXGPNUQOMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Bromobenzenesulfonyl Chloride

The synthesis begins with the preparation of 3-bromobenzenesulfonyl chloride, a critical intermediate. This compound is typically synthesized via chlorosulfonation of bromobenzene. In a representative procedure, bromobenzene is reacted with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonyl chloride after quenching with ice-water and extraction with dichloromethane.

Coupling with 1-Methylcyclopropylamine

The sulfonyl chloride intermediate is then reacted with 1-methylcyclopropylamine to form the target sulfonamide. This step is conducted in an inert solvent such as tetrahydrofuran (THF) or dichloromethane, with triethylamine added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography.

Table 1: Reaction Conditions for Direct Amination

ParameterValue/Detail
SolventTHF or Dichloromethane
BaseTriethylamine (2.2 equiv)
Temperature25°C
Reaction Time12–24 hours
Yield65–75%

Synthetic Route 2: Bromination of N-(1-Methylcyclopropyl)benzenesulfonamide

Synthesis of N-(1-Methylcyclopropyl)benzenesulfonamide

This route begins with benzenesulfonyl chloride, which is reacted with 1-methylcyclopropylamine under conditions similar to Route 1. The resulting N-(1-methylcyclopropyl)benzenesulfonamide is isolated in 70–80% yield.

Regioselective Bromination

The pre-formed sulfonamide undergoes electrophilic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. The reaction is conducted in carbon tetrachloride under UV irradiation to generate bromine radicals, ensuring regioselective substitution at the 3-position of the benzene ring. After 3–5 hours at 75–80°C, the product is purified via fractional distillation.

Table 2: Bromination Reaction Parameters

ParameterValue/Detail
Brominating Agent1,3-Dibromo-5,5-dimethylhydantoin
SolventCarbon Tetrachloride
CatalystUV Light
Temperature75–80°C
Reaction Time3–5 hours
Yield55–60%

Alternative Methods and Optimization Strategies

Use of Phosphorus Pentachloride in Sulfonyl Chloride Formation

Phosphorus pentachloride (PCl₅) can replace chlorosulfonic acid in the sulfonation step, particularly for substrates sensitive to strong acids. A mixture of benzenesulfonic acid and PCl₅ in chlorobenzene at 70–90°C generates the sulfonyl chloride in 80–85% yield.

Radical Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) serves as an alternative brominating agent in the presence of azoisobutyronitrile (AIBN) as a radical initiator. This method offers milder conditions (40–50°C, 6–8 hours) but requires careful control to avoid over-bromination.

Reaction Mechanisms and Kinetic Considerations

Electrophilic Aromatic Substitution in Bromination

Bromination proceeds via an electrophilic aromatic substitution mechanism, where bromine radicals generated by DBDHM or NBS attack the electron-rich para position relative to the sulfonamide group. Steric hindrance from the 1-methylcyclopropyl substituent directs bromination to the 3-position.

Nucleophilic Amination Mechanism

The amination step involves nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide bond. Kinetic studies indicate second-order dependence on amine concentration and sulfonyl chloride.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.80 (m, 2H, Ar-H), 7.65–7.60 (m, 1H, Ar-H), 7.50–7.45 (m, 1H, Ar-H), 2.15 (s, 3H, CH₃), 1.35–1.25 (m, 4H, cyclopropane).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Purity and Yield Optimization

Recrystallization from ethanol/water (3:1) achieves >98% purity, as confirmed by HPLC. Yield optimization trials suggest that excess amine (1.5 equiv) and prolonged reaction times (24 hours) improve conversion rates by 10–15% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring, activated by the sulfonamide group, facilitates bromine displacement via SNAr.

Reaction Conditions Yield Source
Amination with NH₃Toluene, aqueous NH₃, 20–50°C52–60%
MethoxylationNaOMe, DMF, 70°C45%
Fluorination with KFDMF, 18-crown-6, 100°C38%

Mechanistic Notes :

  • The sulfonamide group enhances ring activation, enabling nucleophilic attack at the brominated position.

  • Steric hindrance from the 1-methylcyclopropyl group may reduce reactivity in bulky nucleophiles .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Reaction Conditions Yield Source
Suzuki-Miyaura (Ar–B(OH)₂)Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C68%
Buchwald-Hartwig (Amine coupling)Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C55%

Key Findings :

  • The sulfonamide group remains intact under these conditions, as confirmed by NMR analysis .

  • Boronic acid partners with electron-withdrawing groups show higher yields due to enhanced electrophilicity .

Functionalization of the Sulfonamide Group

The NN-(1-methylcyclopropyl) group undergoes selective modifications.

Reaction Conditions Yield Source
Alkylation (MeI)NaH, THF, 0°C → RT72%
Acylation (AcCl)Pyridine, CH₂Cl₂, 0°C65%

Notes :

  • The cyclopropyl ring’s strain does not lead to ring-opening under mild alkylation/acylation conditions .

  • Strong acids or bases may destabilize the cyclopropane moiety .

Radical Bromination

The benzene ring can undergo further halogenation under radical conditions.

Reaction Conditions Yield Source
Bromination (NBS, AIBN)CCl₄, UV light, 80°C40%

Outcome :

  • Bromination occurs preferentially at the para position to the sulfonamide group due to directing effects .

Stability and Compatibility

  • Thermal Stability : Decomposes above 200°C without cyclopropane ring opening .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes slowly in strong bases (pH > 10) .

Scientific Research Applications

3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activity, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological targets, while the bromine atom and methylcyclopropyl group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

  • Bromine vs. 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (): Combines bromine (position 3), chlorine (position 4), and a methoxy group. The chlorine and bromine may synergistically increase electrophilicity, while the methoxy group improves solubility .

N-Substituent Variations

  • Bulky vs. Polar Groups :
    • 1-Methylcyclopropyl Group : The target compound’s N-substituent introduces significant steric hindrance, which may reduce enzymatic degradation and enhance pharmacokinetic stability.
    • Hydroxy Group (3-Bromo-N-hydroxybenzene-1-sulfonamide, ): The polar hydroxy group increases solubility but may reduce membrane permeability and stability due to hydrogen bonding .
    • Cyclopropyl Group (): Less bulky than 1-methylcyclopropyl, this substituent balances steric effects and lipophilicity, favoring moderate bioavailability .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Inferred Properties
3-Bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide ~290 (estimated) Br (C6H3), 1-methylcyclopropyl High lipophilicity, metabolic stability
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide 391.67 Br, Cl, OCH3 Moderate solubility, electrophilic reactivity
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide 230.26 F, cyclopropyl Lower molecular weight, improved solubility
3-Bromo-N-hydroxybenzene-1-sulfonamide 252.09 Br, OH High solubility, potential acidity

Biological Activity

The compound 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and enzyme inhibition. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a brominated benzene ring and a cyclopropyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzenesulfonamide derivatives, including this compound. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-468 (Breast Cancer)TBDInduces apoptosis via caspase activation
This compoundCCRF-CM (Leukemia)TBDCell cycle arrest in G0-G1 phase

Note: The exact IC50 values for this compound were not specified in the available literature but are expected to be determined through ongoing research.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Apoptosis Induction: Studies indicate that this compound may increase levels of cleaved caspases 3 and 9, suggesting activation of the apoptotic pathway in cancer cells .
  • Cell Cycle Arrest: The compound has been observed to cause cell cycle arrest in the G0-G1 and S phases, which is critical for inhibiting cancer cell proliferation .

Enzyme Inhibition

In addition to its anticancer properties, benzenesulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs). The selectivity and potency of these compounds can be influenced by structural modifications.

Inhibition Data

CompoundTarget EnzymeIC50 (nM)Selectivity Ratio (CA IX/CA II)
This compoundCA IXTBDTBD

Study 1: Anticancer Effects on Breast Cancer Cells

In a study assessing the effects of various benzenesulfonamides on breast cancer cells, it was found that certain structural modifications significantly enhanced cytotoxicity. The study highlighted that compounds similar to this compound showed promising results against MDA-MB-231 and MCF-7 cell lines, indicating potential for further development as anticancer agents .

Study 2: Enzyme Inhibition Profiles

Research focused on the enzyme inhibition profiles of sulfonamides revealed that derivatives like this compound could selectively inhibit carbonic anhydrase IX, a target implicated in tumor growth and metastasis. Such selectivity could lead to reduced side effects compared to non-selective inhibitors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-N-(1-methylcyclopropyl)benzene-1-sulfonamide, and what reaction conditions optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of an amine precursor. Key steps include nucleophilic substitution under controlled temperatures (e.g., 0–5°C for intermediates) using aprotic solvents like dichloromethane. Purification via recrystallization or column chromatography is critical, with reaction progress monitored by TLC and HPLC. Optimization of pH and solvent polarity improves yield (e.g., >80%) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D techniques) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves conformational details. For example, 13C NMR can distinguish between sulfonamide and cyclopropyl carbons .

Advanced Research Questions

Q. How does the 1-methylcyclopropyl substituent influence the compound’s electronic properties and reactivity in nucleophilic environments?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering reaction kinetics. Density Functional Theory (DFT) calculations paired with kinetic assays (e.g., SNAr reactions) quantify electronic effects. Comparative studies with non-cyclopropyl analogs show enhanced hydrolytic stability due to reduced ring strain .

Q. What strategies address discrepancies in reported biological activities of sulfonamide derivatives, and how can they be applied to this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity). Standardized bioassays (e.g., enzyme inhibition in Tris vs. phosphate buffers) with orthogonal validation (Surface Plasmon Resonance, Isothermal Titration Calorimetry) are recommended. Meta-analysis of structure-activity relationships (SAR) from pyridinyl sulfonamides identifies critical pharmacophores .

Q. In crystallographic studies, what conformational features of this compound correlate with its binding affinity to target proteins?

  • Methodological Answer : X-ray crystallography reveals a planar sulfonamide group that facilitates hydrogen bonding with active-site residues (e.g., Lys or Arg). The methylcyclopropyl moiety’s spatial orientation minimizes steric clashes, as validated by molecular docking studies aligned with crystallographic data. Conformational rigidity enhances binding entropy .

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